molecular formula C10H20N2O2 B3105671 Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate CAS No. 1544167-84-1

Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate

Cat. No. B3105671
CAS RN: 1544167-84-1
M. Wt: 200.28
InChI Key: RQVUIPPOGWFXQY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate” are not explicitly mentioned in the available resources. The reactivity of this compound would depend on its molecular structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. These properties include things like melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Material Applications

Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate, while not directly mentioned, has chemical relatives involved in material science research. For instance, compounds like dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate have been synthesized and evaluated for their light stabilizing properties in polymers, highlighting the potential of similar compounds in materials science applications (Deng Yi, 2008).

Corrosion Inhibition

Studies have also explored the effectiveness of structurally related bipyrazolic derivatives as corrosion inhibitors for steel in acidic environments, suggesting that this compound could have applications in corrosion protection (Missoum et al., 2013).

Polymorphism and Structural Studies

Research into amino alcohol salts with quinaldinate reveals insights into polymorphism and hydrogen bonding, which could be relevant for understanding the structural properties and interactions of this compound in various applications (Podjed & Modec, 2022).

Scale and Corrosion Inhibition Performance

The synthesis and characterization of polyaspartic acid derivatives, including the use of 2-amino-2-methyl-1-propanol, demonstrate significant scale and corrosion inhibition performance, hinting at the potential for this compound in similar domains (Shi et al., 2017).

Fluorescence Derivatization of Amino Acids

Exploration into the fluorescence derivatization of amino acids with naphthalen-1-ylamino propanoic acid derivatives showcases the potential for compounds like this compound in biochemical assays and research, contributing to advancements in fluorescence studies (Frade et al., 2007).

Mechanism of Action

The mechanism of action of “Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate” is not explicitly mentioned in the available resources. The mechanism of action of a compound refers to how it interacts with other molecules and produces a certain effect .

Safety and Hazards

The safety and hazards associated with “Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate” are not explicitly mentioned in the available resources. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-12-5-3-8(4-6-12)7-9(11)10(13)14-2/h8-9H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVUIPPOGWFXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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